molecular formula C18H18N2O2 B563112 (S)-(+)-N-3-Benzylnirvanol CAS No. 790676-40-3

(S)-(+)-N-3-Benzylnirvanol

Cat. No. B563112
CAS RN: 790676-40-3
M. Wt: 294.354
InChI Key: ZMZDHUHMXXALFX-SFHVURJKSA-N
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Description

-(S)-(+)-N-3-Benzylnirvanol, commonly referred to as 3-BN, is a chiral, non-steroidal compound with a wide range of applications in the scientific community. First synthesized in the late 1960s, 3-BN has been extensively studied for its pharmacological effects and its potential for use in laboratory experiments.

Scientific Research Applications

  • As a Cytochrome P450 Enzyme Inhibitor : (S)-(+)-N-3-Benzylnirvanol is identified as a potent and selective inhibitor of the CYP2C19 enzyme. This enzyme plays a crucial role in drug metabolism, and its inhibition can be important for understanding drug-drug interactions. The inhibitor potency of (S)-(+)-N-3-Benzylnirvanol towards CYP2C19 is significantly higher than towards other enzymes like CYP2C9, making it a valuable tool in pharmacological research (Suzuki et al., 2004).

  • For Predicting Drug Metabolism : The selective inhibition characteristic of (S)-(+)-N-3-Benzylnirvanol is used for predicting the in vivo contribution of CYP2C19 in drug metabolism. This application is particularly relevant for assessing drug safety and efficacy (Cuypers et al., 2020).

  • In Liver-on-a-Chip Technology : This compound is utilized in a cytochrome P450 substrate—inhibitor panel for preclinical in vitro evaluation of drugs using liver-on-a-chip technology. This novel approach is crucial for understanding drug metabolism pathways and assessing the effects of potential pharmaceuticals (Zakhariants et al., 2016).

  • In the Study of Drug Interactions : The compound's role in the inhibition of CYP2C19 is important for studying the interaction of drugs with this enzyme. It provides insights into how various drugs may interact and affect the metabolism of other compounds (Emoto & Iwasaki, 2007).

  • In Pharmacological Research : Beyond its role in enzyme inhibition, the broader applications of (S)-(+)-N-3-Benzylnirvanol in pharmacology include exploring its effects on different pathways and interactions in drug metabolism and pharmacokinetics.

properties

IUPAC Name

(5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDHUHMXXALFX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654527
Record name (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-N-3-Benzylnirvanol

CAS RN

790676-40-3
Record name (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
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